molecular formula C27H33N3O2S2 B11631961 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 421573-82-2

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11631961
CAS No.: 421573-82-2
M. Wt: 495.7 g/mol
InChI Key: BQXNLFIPJGFQFJ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, and a hexahydroquinoline core

Preparation Methods

The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyridine rings can interact with the active sites of enzymes, while the hexahydroquinoline core can modulate the activity of receptors. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 5-Amino-6-oxo-2-thiophen-2-ylpyrimidine derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

421573-82-2

Molecular Formula

C27H33N3O2S2

Molecular Weight

495.7 g/mol

IUPAC Name

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H33N3O2S2/c1-7-17-12-18(26(34-17)33-8-2)23-22(25(32)30-21-11-15(3)9-10-28-21)16(4)29-19-13-27(5,6)14-20(31)24(19)23/h9-12,23,29H,7-8,13-14H2,1-6H3,(H,28,30,32)

InChI Key

BQXNLFIPJGFQFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C

Origin of Product

United States

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